3-Cyclohexyl-5-[[3-methoxy-4-[(4-nitrobenzoyl)oxy]phenyl]methylene]-2-thioxo-4-thiazolidinone
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Overview
Description
3-Cyclohexyl-5-[[3-methoxy-4-[(4-nitrobenzoyl)oxy]phenyl]methylene]-2-thioxo-4-thiazolidinone is a complex organic compound with a molecular formula of C₂₄H₂₂N₂O₆S₂ and a molecular weight of 498.571 g/mol . This compound is characterized by its unique structure, which includes a cyclohexyl group, a methoxy group, a nitrobenzoyl ester, and a thiazolidinone ring. It is used in various scientific research applications due to its diverse chemical properties.
Preparation Methods
The synthesis of 3-Cyclohexyl-5-[[3-methoxy-4-[(4-nitrobenzoyl)oxy]phenyl]methylene]-2-thioxo-4-thiazolidinone involves multiple steps. The general synthetic route includes the following steps:
Formation of the thiazolidinone ring: This step typically involves the reaction of a thioamide with an α-haloketone under basic conditions.
Introduction of the cyclohexyl group: This can be achieved through a Friedel-Crafts alkylation reaction.
Attachment of the methoxy group: This step involves the methylation of a phenol group using a methylating agent such as dimethyl sulfate.
Formation of the nitrobenzoyl ester: This is typically done through an esterification reaction between a nitrobenzoic acid and an alcohol.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
3-Cyclohexyl-5-[[3-methoxy-4-[(4-nitrobenzoyl)oxy]phenyl]methylene]-2-thioxo-4-thiazolidinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the nitro group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and nitrobenzoyl ester groups, using reagents such as sodium methoxide or sodium ethoxide.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Scientific Research Applications
3-Cyclohexyl-5-[[3-methoxy-4-[(4-nitrobenzoyl)oxy]phenyl]methylene]-2-thioxo-4-thiazolidinone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Cyclohexyl-5-[[3-methoxy-4-[(4-nitrobenzoyl)oxy]phenyl]methylene]-2-thioxo-4-thiazolidinone involves its interaction with various molecular targets. The compound can act as an inhibitor of specific enzymes or receptors, leading to alterations in cellular pathways. For example, the nitro group can undergo reduction to form reactive intermediates that can interact with DNA or proteins, leading to cytotoxic effects. The thiazolidinone ring can also interact with biological targets, contributing to its overall biological activity.
Comparison with Similar Compounds
Similar compounds to 3-Cyclohexyl-5-[[3-methoxy-4-[(4-nitrobenzoyl)oxy]phenyl]methylene]-2-thioxo-4-thiazolidinone include:
Thiazolidinediones: These compounds share the thiazolidinone ring structure and are known for their antidiabetic properties.
Benzoyl esters: Compounds with benzoyl ester groups are used in various chemical and pharmaceutical applications.
Cyclohexyl derivatives: These compounds are studied for their diverse chemical properties and potential biological activities.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
[4-[(Z)-(3-cyclohexyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl] 4-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O6S2/c1-31-20-13-15(14-21-22(27)25(24(33)34-21)17-5-3-2-4-6-17)7-12-19(20)32-23(28)16-8-10-18(11-9-16)26(29)30/h7-14,17H,2-6H2,1H3/b21-14- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PULOPOQTFZBVII-STZFKDTASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)C3CCCCC3)OC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)C3CCCCC3)OC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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